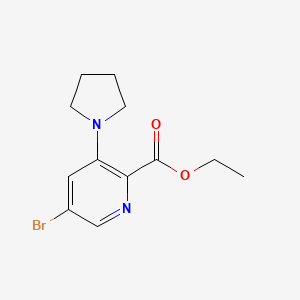
Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 5-position and a pyrrolidinyl group at the 3-position of the picolinate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate typically involves the following steps:
Bromination: The starting material, 3-(pyrrolidin-1-yl)picolinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under conditions like reflux in an appropriate solvent (e.g., ethanol or dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by the nucleophile.
- Oxidation reactions may lead to the formation of corresponding oxo derivatives.
科学的研究の応用
Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the interactions of picolinate derivatives with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Ethyl 5-chloro-3-(pyrrolidin-1-yl)picolinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-fluoro-3-(pyrrolidin-1-yl)picolinate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 5-iodo-3-(pyrrolidin-1-yl)picolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
特性
IUPAC Name |
ethyl 5-bromo-3-pyrrolidin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-17-12(16)11-10(7-9(13)8-14-11)15-5-3-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLKJAPLMCTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














